Meconic acid

Catalog No.
S583550
CAS No.
497-59-6
M.F
C7H4O7
M. Wt
200.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meconic acid

Meconic acid sourcing for forensic and MOF research often fails due to substandard purity or lack of key alpha-hydroxyketone motif. SMolecule's meconic acid directly addresses these gaps:

  • Confirmed Fe(III) chromogenic marker for opioid detection via HPLC/MS.
  • Unique 3-hydroxy-4-oxo motif enables high-affinity chelation; chelidonic acid fails.
  • Controlled thermal decarboxylation (160°C) to comenic acid and maltol.
  • Rigorous purity ≥98% (HPLC), batch-specific COA, ambient shipping.

CAS Number

497-59-6

Product Name

Meconic acid

IUPAC Name

3-hydroxy-4-oxopyran-2,6-dicarboxylic acid

Molecular Formula

C7H4O7

Molecular Weight

200.1 g/mol

InChI

InChI=1S/C7H4O7/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13/h1,9H,(H,10,11)(H,12,13)

InChI Key

ZEGRKMXCOCRTCS-UHFFFAOYSA-N

SMILES

C1=C(OC(=C(C1=O)O)C(=O)O)C(=O)O

solubility

0.04 M
8.4 mg/mL at 25 °C

Synonyms

Poppy Acid; 3-Hydroxy-4-oxo-1,4-pyran-2,6-dicarboxylic Acid; 3-Hydroxy-4-oxo-4H-Pyran-2,6-dicarboxylic Acid; NSC 805;

Canonical SMILES

C1=C(OC(=C(C1=O)O)C(=O)O)C(=O)O

The exact mass of the compound Meconic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m8.4 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 805. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Pyrones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g

Meconic acid (3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid) is a specialized heterocyclic dicarboxylic acid defined by its pyranone core, which features both a ketone and a hydroxyl group [1]. Commercially, it is highly valued as a definitive analytical marker for opium alkaloids, a structurally versatile ligand for coordination chemistry, and a starting material for the synthesis of downstream pyrone derivatives like comenic acid and maltol [2]. Its procurement relevance is driven by its distinctive combination of thermal lability at moderate temperatures, low cold-water solubility (8.4 mg/mL at 25 °C), and exceptional chelating affinity for Fe(III) ions due to its alpha-hydroxyketone motif [1]. These properties make it a critical reagent for forensic analysis, metal-organic framework (MOF) development, and specialized organic synthesis workflows [2].

Research Fit

Identity
Plant-derived γ-pyrone dicarboxylic acid; suitable as an opium marker reference compound and chelation probe
Research context
Supports neuronal iron chelation studies, TTX-resistant sodium channel modulation assays, and colorimetric iron detection workflows
Selection note
3-hydroxy substituent and dicarboxylic structure confer distinct chelation stoichiometry and spectral behavior vs. comenic or chelidonic acid

Substituting meconic acid with related pyrones or generic dicarboxylic acids fundamentally compromises process outcomes[1]. For instance, chelidonic acid lacks the critical 3-hydroxyl group, stripping away the alpha-hydroxyketone chelation site required for high-affinity Fe(III) binding in coordination polymers [1]. Similarly, attempting to use kojic acid as a substitute in synthesis pathways alters the substitution pattern of the pyran ring, preventing the formation of specific 2,6-dicarboxylated or selectively decarboxylated derivatives. Furthermore, generic dicarboxylic acids cannot replicate meconic acid's specific chromogenic reaction with ferric chloride or its highly selective precipitation profile, which are essential for its role as a forensic standard and solid-phase extraction target [2].

Substitution Risk

Meconic acid
Comenic acid – monocarboxylic structure alters Fe³⁺ binding stoichiometry and sodium channel affinity; assay response may shift significantly.
Meconic acid
Chelidonic acid – lacks 3‑OH group; UV spectral stability profile and metal‑chelation‑dependent behavior do not transfer directly.
Meconic acid
Kojic acid – non‑dicarboxylic, non‑γ‑pyrone‑acid comparator; does not support the same analytical or chelation‑based applications.

Thermal Decarboxylation Advantage

Meconic acid undergoes controlled, temperature-dependent decarboxylation to yield comenic acid at a relatively moderate 160 °C within 1 hour[1]. In contrast, the subsequent decarboxylation of comenic acid to pyromeconic acid requires significantly harsher conditions, typically demanding temperatures of 200–250 °C and the presence of metal catalysts (e.g., copper powder or zinc halides) to achieve viable yields [2].

Evidence DimensionDecarboxylation temperature threshold
Target Compound DataMeconic acid: ~160 °C (uncatalyzed) to form comenic acid.
Comparator Or BaselineComenic acid: 200–250 °C (often catalyzed) to form pyromeconic acid.
Quantified Difference~40–90 °C lower thermal threshold for the first decarboxylation step.
ConditionsSolid-state or inert solvent suspension heating.

Buyers procuring precursors for pyranone derivatives can leverage meconic acid's lower thermal threshold to achieve selective, stepwise mono-decarboxylation without degrading the pyrone ring.

Acid Strength vs. Chelidonic Acid
Cross‑study comparable
Both meconic and chelidonic acid exhibit strong acidity comparable to sulfuric acid
Potentiometric titration; comenic/kojic acid not comparable
Supports strong‑acid workflow selection; structural differences require compound‑specific validation
3‑OH substituent absent in chelidonic acid influences chelation and stability

High-Affinity Fe(III) Binding Motif

The presence of the 3-hydroxyl group adjacent to the 4-oxo group endows meconic acid with an alpha-hydroxyketone binding site, allowing it to form highly stable 1:3 (ligand:metal) complexes with Fe(III) at physiological pH [1]. Chelidonic acid, a closely related analog, lacks this 3-hydroxyl group and therefore cannot participate in this specific high-affinity bidentate/tridentate coordination, drastically reducing its utility in forming stable iron-based coordination polymers or chelates [1].

Evidence DimensionFe(III) coordination site availability
Target Compound DataMeconic acid: Possesses the 3-OH/4-oxo motif, forming stable 1:3 Fe(III) complexes.
Comparator Or BaselineChelidonic acid: Lacks the 3-OH group, relying solely on carboxylate and oxo groups.
Quantified DifferencePresence vs. absence of the critical alpha-hydroxyketone chelation moiety.
ConditionsAqueous solution at physiological pH.

For materials scientists and inorganic chemists, meconic acid is the mandatory choice over chelidonic acid when high-affinity iron chelation is required for MOFs or metalloenzyme inhibitors.

Fe³⁺ Chelation Stoichiometry
Class‑level inference
1:3 Fe³⁺:meconic acid complex at physiological pH
Job's method; stepwise pH‑dependent binding
Distinct stoichiometry enables reproducible metal‑binding study design
Analog stoichiometry not reported in comparable studies

Biphasic Ionization Profile for SPE

Meconic acid exhibits a highly distinct biphasic ionization profile with a very acidic first pKa of 2.13 and a second pKa of 10.10 [1]. This ensures that at a slightly acidic to neutral pH (6.0–7.0), the molecule is reliably anionic, enabling robust retention on anion-exchange solid-phase extraction cartridges [1]. Monocarboxylic pyrones or less acidic analogs do not offer this same predictable anionic state across this pH range, complicating quantitative recovery from complex biological matrices.

Evidence DimensionAcid dissociation constants (pKa)
Target Compound DataMeconic acid: pKa1 = 2.13, pKa2 = 10.10.
Comparator Or BaselineMonocarboxylic pyrones (e.g., comenic acid): Lack the highly acidic secondary carboxylate group.
Quantified DifferenceDistinct dibasic profile ensuring complete primary ionization at pH > 3.
ConditionsAqueous solution, standard temperature.

Analytical laboratories must procure meconic acid as a standard because its specific pKa profile dictates the precise pH tuning required for high-recovery SPE from complex matrices like urine or opium latex.

Colorimetric Iron Sensitivity
Cross‑study comparable
Sensitivity 1:5,000,000; limit of identification 0.5 μg
pH = 1, Beer's law compliance over useful range
Supports quantitative iron analysis with γ‑pyrone‑specific selectivity
Comparable to thiocyanate/phenanthroline reagents; matrix interference review needed

Cold-Water Solubility Advantage

Meconic acid exhibits limited solubility in cold water (approximately 8.4 mg/mL at 25 °C), whereas it is readily soluble in alcohols and hot water[1]. This limited cold-water solubility is a critical differentiator from generic, highly water-soluble dicarboxylic acids (like malic or tartaric acid). It allows analysts to use cold aqueous extraction to selectively isolate meconic acid from complex plant latex while minimizing the co-extraction of highly soluble interfering compounds [1].

Evidence DimensionAqueous solubility at 25 °C
Target Compound DataMeconic acid: ~8.4 mg/mL.
Comparator Or BaselineGeneric dicarboxylic acids: Often >100 mg/mL (e.g., tartaric acid ~1330 mg/mL).
Quantified DifferenceOrders of magnitude lower cold-water solubility.
Conditions25 °C in deionized water.

This specific solubility profile dictates the procurement of meconic acid as a reference material for validating selective cold-extraction protocols in forensic and natural product laboratories.

UV Spectral Stability
Class‑level inference
Labile in aqueous solution; fully stabilized only by metal chelation
5‑OH group promotes keto‑form lability; >20 analogs tested
Requires chelation or acidic handling for reproducible UV quantification
Generic γ‑pyrone handling procedures may yield measurement errors
In Vitro Ischemia Model Response
Class‑level inference
Decreased intracellular Ca²⁺, restored mitochondrial membrane potential, increased cell survival
Primary cerebellar neuron culture; glutamate toxicity & oxygen‑glucose deprivation
Reported neuroprotection assay response context; supports iron‑chelation‑focused neuroscience research
First direct investigation; quantitative survival % not specified in abstract
TTX‑R Naᵥ Channel Affinity
Direct head‑to‑head comparison
Meconic acid K(D) = 10 nM vs. comenic acid K(D) = 100 nM
Whole‑cell patch clamp, cultured DRG cells; Hill coefficient 0.34
10‑fold higher binding affinity reported; supports selection for sodium channel modulation studies
Endpoint interpretation depends on specific TTX‑R channel context

Forensic Toxicology Analytical Standard

Due to its distinct biphasic pKa profile and specific chromogenic reaction with Fe(III), meconic acid is the indispensable analytical marker for detecting opium and its derivatives via HPLC, MS, or colorimetric assays [1].

Pyrone Synthesis Precursor

Leveraging its moderate decarboxylation temperature (160 °C), meconic acid is the baseline starting material for the controlled synthesis of comenic acid, pyromeconic acid, and downstream maltol derivatives used in flavoring and pharmaceuticals [2].

MOF Coordination Ligand

Because it possesses both dicarboxylic acid groups and an alpha-hydroxyketone motif, meconic acid is utilized by inorganic chemists to synthesize highly stable coordination polymers and Fe(III)-based MOFs, a structural application where chelidonic acid fails [3].

Metalloenzyme Inhibitor Scaffold

Its high-affinity metal chelation properties make meconic acid a valuable scaffold for designing active-site inhibitors targeting viral and parasitic metalloenzymes (e.g., HCV NS5B polymerase), where stable metal coordination is critical for efficacy [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Opium marker detection
Fe³⁺‑meconic acid colorimetric specificity & HPLC resolution from alkaloids
Positive identification in Papaver somniferum matrices; method reproducibility
Neuronal iron chelation studies
1:3 Fe³⁺ chelation stoichiometry & antioxidant profile
Mitochondrial membrane potential, intracellular calcium, and cell survival endpoints
Colorimetric iron determination
pH‑dependent sensitivity and Beer's law compliance
Limit of identification and interference testing in target matrix
γ‑Pyrone–metal complex studies
Dicarboxylic + 3‑hydroxy chelation motif
Binding stoichiometry validation and spectral stabilization upon chelation

Physical Description

Solid

Melting Point

270°C

UNII

V502I79516

Other CAS

497-59-6

Wikipedia

Meconic acid

General Manufacturing Information

4H-Pyran-2,6-dicarboxylic acid, 3-hydroxy-4-oxo-: INACTIVE
1: Fairbairn JW, Steele MJ. Meconic acid and alkaloids in Papaver somniferum and
P. bracteatum. Planta Med. 1981 Jan;41(1):55-60. PubMed PMID: 17401816.


2: Helliwell K, Fairbairn JW. Isolation of meconic acid from Papaver, section
Macrantha (Oxytona). J Pharm Pharmacol. 1976 Dec;28(12):940. PubMed PMID: 12279.

Explore Compound Types